A-1293201

Description

Properties

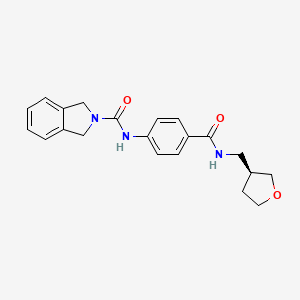

Molecular Formula |

C21H23N3O3 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

N-[4-[[(3S)-oxolan-3-yl]methylcarbamoyl]phenyl]-1,3-dihydroisoindole-2-carboxamide |

InChI |

InChI=1S/C21H23N3O3/c25-20(22-11-15-9-10-27-14-15)16-5-7-19(8-6-16)23-21(26)24-12-17-3-1-2-4-18(17)13-24/h1-8,15H,9-14H2,(H,22,25)(H,23,26)/t15-/m0/s1 |

InChI Key |

BLZJCPAXCWJANZ-HNNXBMFYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A-1293201; A 1293201; A1293201; |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of A-1293201: A Technical Guide to a Novel Non-Substrate NAMPT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-1293201 is a potent and selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] Unlike many other NAMPT inhibitors, this compound is distinguished as a non-substrate inhibitor, a characteristic that defines its mechanism and surmounts certain resistance pathways.[2] This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of NAMPT's enzymatic activity.[3] NAMPT is critical for cellular metabolism, converting nicotinamide (NAM) into nicotinamide mononucleotide (NMN), a key precursor for NAD+.[3] Many cancer cells exhibit a heightened reliance on this salvage pathway to meet their high energetic and signaling demands, making NAMPT a compelling target for anticancer therapy.[2][3]

This compound acts as a competitive inhibitor with respect to nicotinamide.[4] Crystallographic studies reveal that it occupies the nicotinamide-binding pocket of the NAMPT active site.[3] A crucial interaction is the pi-stacking between the inhibitor's isoindoline ring and the tyrosine 18 (Tyr18) residue of NAMPT.[3]

A key feature of this compound is that it is a "non-substrate" inhibitor.[2] Many NAMPT inhibitors possess a pyridine-like nitrogen that is phosphoribosylated by the enzyme, converting the inhibitor into a stable, trapped adduct.[4] this compound lacks this aromatic nitrogen, meaning it is not consumed as a substrate by NAMPT.[3][4] This allows it to effectively inhibit the enzyme without undergoing this transformation and enables it to overcome resistance mechanisms tied to this process, such as mutations at the Tyr18 residue.[1]

The inhibition of NAMPT by this compound initiates a cascade of cellular events:

-

Depletion of NAD+: By blocking NMN production, this compound leads to a rapid and sustained decrease in the total cellular pool of NAD+ and NADH (NADt).[1][5]

-

ATP Depletion: NAD+ is an essential cofactor for cellular respiration and glycolysis. Its depletion cripples the cell's ability to produce ATP, leading to a profound energy crisis.[1][5]

-

Induction of Cell Death: The combined loss of NAD+ and ATP triggers metabolic collapse and ultimately leads to cancer cell death.[1][5] This effect is typically observed after prolonged exposure (greater than 48 hours).[4]

Quantitative Data

The potency of this compound has been quantified through both enzymatic and cellular assays.

| Parameter | Value | Description | Reference |

| Enzymatic IC50 | 1.8 ± 0.2 nM | Half-maximal inhibitory concentration against purified human NAMPT enzyme. | [5] |

| Cellular IC50 (PC3) | 56 nM | Half-maximal inhibitory concentration for antiproliferative activity in human prostate cancer (PC3) cells after a 5-day incubation. | [1] |

| Cellular IC50 (HCT116) | 1.1 nM | Half-maximal inhibitory concentration for antiproliferative activity in human colon cancer (HCT116) cells after a 5-day incubation. | [5] |

Signaling and Metabolic Pathway

The following diagram illustrates the NAD+ salvage pathway and the mechanism of this compound-mediated inhibition.

Caption: Mechanism of this compound action on the NAD+ salvage pathway.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

NAMPT Enzymatic Inhibition Assay

This protocol determines the direct inhibitory effect of this compound on the activity of purified NAMPT enzyme.

-

Enzyme and Substrates:

-

Full-length human NAMPT with a C-terminal FLAG-tag, purified from transiently expressed HEK293-6E cells.[5]

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Adenosine triphosphate (ATP)

-

-

Assay Principle: The assay measures the production of NMN from NAM and PRPP. The amount of NMN produced is quantified using a secondary coupling enzyme reaction that ultimately generates a fluorescent or colorimetric signal.

-

Procedure (adapted from Wilsbacher et al., 2017): [5]

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM DTT, pH 7.5).

-

Add purified NAMPT enzyme to wells of a microplate containing the reaction buffer.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells and pre-incubate with the enzyme for a defined period (e.g., 30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of the substrates: NAM, PRPP, and ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the product formation. This is often done by coupling NMN to NAD+ production via NMNAT, which is then used by a dehydrogenase to produce a measurable signal (e.g., NADH fluorescence).

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Antiproliferative (Viability) Assay

This protocol assesses the effect of this compound on the viability and proliferation of cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., PC3, HCT116).

-

Standard cell culture medium and supplements.

-

Opaque-walled 96-well or 384-well plates suitable for luminescence readings.

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega).

-

-

Procedure (adapted from Wilsbacher et al., 2017): [5]

-

Seed cells into opaque-walled multiwell plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound. Include a vehicle-only control.

-

Incubate the plates for an extended period, typically 5 days (120 hours), to allow for the full effects of NAD+ depletion to manifest.

-

After the incubation period, equilibrate the plates to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume. This reagent lyses the cells and contains luciferase and luciferin to measure ATP.

-

Mix the contents on an orbital shaker for 2 minutes to induce complete cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader. The signal is directly proportional to the amount of ATP, which reflects the number of viable cells.

-

Normalize the data to the vehicle-treated controls and calculate IC50 values.

-

Experimental Workflow Visualization

The following diagram outlines the typical workflow for characterizing a NAMPT inhibitor like this compound.

Caption: Standard workflow for evaluation of NAMPT inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A-1293201: A Potent Non-Substrate NAMPT Inhibitor Targeting Cancer Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells exhibit a heightened metabolic rate, creating a significant demand for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for various cellular processes including energy metabolism, DNA repair, and signaling. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway for NAD+ biosynthesis, making it a compelling therapeutic target in oncology.[1] A-1293201 is a novel, potent, and orally bioavailable non-substrate inhibitor of NAMPT that has demonstrated significant preclinical anti-tumor activity.[2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of cancer metabolism and targeted therapy.

Introduction to NAMPT in Cancer Metabolism

The metabolic landscape of cancer cells is characterized by an increased reliance on specific pathways to fuel their rapid proliferation and survival. One such critical pathway is the NAD+ salvage pathway, which recycles nicotinamide to synthesize NAD+. NAMPT catalyzes the first and rate-limiting step in this pathway, converting nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[3] NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT).

Numerous cancer types, including hematological malignancies and solid tumors, exhibit elevated NAMPT expression, which often correlates with poorer prognosis.[4] This dependency on NAMPT for NAD+ regeneration presents a key vulnerability that can be exploited for therapeutic intervention. Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ pools, triggering a cascade of events including the disruption of ATP production, impairment of NAD+-dependent enzymes such as PARPs and sirtuins, and ultimately, apoptotic cell death.[4]

This compound: A Novel Non-Substrate NAMPT Inhibitor

This compound is a potent and selective inhibitor of NAMPT with a distinct mechanism of action compared to earlier generation NAMPT inhibitors.[5] Unlike substrate-mimicking inhibitors, this compound does not require phosphoribosylation by the NAMPT enzyme for its activity.[5] This non-substrate nature may offer advantages in terms of cellular retention and overcoming certain resistance mechanisms.

Mechanism of Action

This compound binds to the nicotinamide-binding pocket of the NAMPT enzyme, effectively blocking the entry of the natural substrate, nicotinamide. This competitive inhibition halts the production of NMN and subsequently leads to a profound depletion of intracellular NAD+ and its reduced form, NADH. The reduction in NAD+ levels directly impacts cellular energy metabolism by impairing glycolysis and oxidative phosphorylation, resulting in a significant drop in ATP levels.[4] The depletion of the cellular energy currency, coupled with the inhibition of NAD+-dependent signaling pathways, culminates in the induction of apoptosis and cancer cell death.

Figure 1: Signaling pathway of this compound action.

Quantitative Data on this compound Activity

The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| PC-3 | Prostate Cancer | 55.7 | [6] |

| HCT-116 | Colorectal Carcinoma | Not specified | [7] |

| A2780 | Ovarian Cancer | Not specified | [8] |

In Vivo Efficacy in Xenograft Models

Preclinical studies using tumor xenograft models have demonstrated the in vivo anti-tumor efficacy of this compound. In an HCT-116 colorectal cancer xenograft model, oral administration of this compound resulted in sustained tumor growth inhibition.[7]

| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition | Reference |

| HCT-116 | Oral, once a day (3 days on, 4 days off) | Significant | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

NAMPT Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of NAMPT.

Principle: The assay quantifies the production of NMN, the product of the NAMPT-catalyzed reaction. This can be done using a coupled enzyme assay where NMN is converted to NAD+, which is then used in a reaction that produces a detectable signal (e.g., colorimetric or fluorescent).

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

ATP

-

NMNAT (Nicotinamide mononucleotide adenylyltransferase)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagents (e.g., WST-1 for colorimetric detection)

-

This compound

-

96-well microplates

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, PRPP, ATP, and NMNAT.

-

Add varying concentrations of this compound to the wells of a 96-well plate.

-

Add the recombinant NAMPT enzyme to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding nicotinamide to each well.

-

Incubate the plate at 37°C for a specific duration (e.g., 1-2 hours).

-

Add the detection reagents to stop the reaction and generate a signal.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of NAMPT inhibition for each concentration of this compound and determine the IC50 value.

Figure 2: Workflow for NAMPT enzyme inhibition assay.

Cellular NAD+/NADH Measurement Assay

This assay quantifies the intracellular levels of NAD+ and NADH in cancer cells following treatment with this compound.

Principle: The assay involves lysis of cells to release intracellular NAD+ and NADH. The levels of these coenzymes are then measured using a cycling assay that generates a fluorescent or colorimetric signal proportional to the amount of NAD+ or NADH present.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

NAD+/NADH cycling buffer

-

Cycling enzyme mix (e.g., alcohol dehydrogenase)

-

Detection reagents (e.g., resazurin)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48, 72 hours).

-

Lyse the cells to release intracellular contents.

-

To measure NAD+, treat the lysate to degrade NADH. To measure NADH, treat the lysate to degrade NAD+. For total NAD+/NADH, no degradation step is needed.

-

Add the NAD+/NADH cycling buffer and enzyme mix to the wells.

-

Incubate the plate to allow the cycling reaction to proceed.

-

Add the detection reagent and measure the fluorescence or absorbance.

-

Quantify the NAD+ and NADH levels based on a standard curve.

Cell Viability and ATP Measurement Assay

This assay assesses the effect of this compound on cancer cell viability and intracellular ATP levels.

Principle: Cell viability can be determined using various methods, such as the MTS assay, which measures the metabolic activity of viable cells. Intracellular ATP levels are typically measured using a luciferase-based bioluminescence assay, where the light produced is proportional to the amount of ATP.

Materials (for ATP Assay):

-

Cancer cell lines

-

Cell culture medium and supplements

-

This compound

-

ATP releasing agent (lysis buffer)

-

Luciferase/luciferin reagent

-

Opaque-walled 96-well plates

-

Luminometer

Procedure (for ATP Assay):

-

Seed cancer cells in opaque-walled 96-well plates.

-

Treat the cells with different concentrations of this compound for various time points.

-

Add the ATP releasing agent to lyse the cells and release ATP.

-

Add the luciferase/luciferin reagent to the wells.

-

Measure the luminescence using a luminometer.

-

Determine the intracellular ATP concentration relative to control-treated cells.

Conclusion

This compound represents a promising next-generation NAMPT inhibitor with a distinct non-substrate mechanism of action. Its ability to potently deplete cellular NAD+ and ATP levels leads to robust anti-tumor activity in preclinical cancer models. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other NAMPT inhibitors. Further research is warranted to fully elucidate its therapeutic potential, identify predictive biomarkers for patient selection, and explore rational combination strategies to enhance its anti-cancer efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 5. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. GraphViz Examples and Tutorial [graphs.grevian.org]

A-1293201: A Technical Guide to a Novel Non-Substrate NAMPT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-1293201 is a potent and selective, non-substrate inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. Developed by AbbVie, this isoindoline urea-based compound has demonstrated significant antitumor activity in preclinical models. Its unique mechanism of action, which circumvents the need for enzymatic conversion to an active form, offers potential advantages in overcoming resistance mechanisms observed with other NAMPT inhibitors. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological characterization of this compound, including detailed experimental protocols and a summary of its pharmacological properties.

Discovery and Chemical Structure

This compound was identified through a high-throughput screening and medicinal chemistry effort by AbbVie to discover novel, potent, and orally bioavailable NAMPT inhibitors. It belongs to a class of isoindoline ureas and is distinguished from many other NAMPT inhibitors by being a "non-substrate" inhibitor. This means that unlike nicotinamide mimetics, this compound does not require phosphoribosylation by NAMPT to exert its inhibitory effect.[1]

Chemical Structure:

-

IUPAC Name: 1-(4-(4-(3-(pyridin-3-yl)acrylamido)butyl)phenyl)-3-(1-oxoisoindolin-2-yl)urea

-

Molecular Formula: C33H31N5O3

-

Molecular Weight: 545.63 g/mol

-

CAS Number: 1375557-33-7

Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of NAMPT. NAMPT is a crucial enzyme in the NAD+ salvage pathway, which is the primary route for NAD+ synthesis in many cancer cells. By inhibiting NAMPT, this compound leads to a rapid depletion of the cellular NAD+ and NADH pools. This disruption of NAD+ homeostasis has several downstream consequences detrimental to cancer cell survival:

-

ATP Depletion: NAD+ is an essential cofactor for cellular respiration and ATP production. Its depletion leads to a severe energy crisis within the cell.

-

Inhibition of NAD+-Dependent Enzymes: Numerous enzymes involved in critical cellular processes, such as DNA repair (e.g., PARPs) and redox reactions, rely on NAD+ as a cofactor. Their inhibition contributes to the cytotoxic effects of this compound.

-

Induction of Apoptosis: The culmination of cellular stress from energy depletion and enzymatic dysfunction triggers programmed cell death (apoptosis).

A key feature of this compound is its ability to overcome resistance mechanisms associated with substrate-based NAMPT inhibitors. For instance, mutations in the NAMPT active site that prevent the phosphoribosylation of substrate inhibitors may not affect the binding and inhibition by this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Antiproliferative Activity

| Cell Line | Cancer Type | IC50 (nM) |

| PC-3 | Prostate Cancer | 55.7 |

Note: Comprehensive IC50 data for a wider range of cancer cell lines are not publicly available.

Table 2: Enzymatic Inhibition

| Parameter | Value |

| Ki (NAMPT) | Data not publicly available |

Table 3: Preclinical Pharmacokinetics

| Parameter | Species | Value |

| Cmax | Data not publicly available | |

| Tmax | Data not publicly available | |

| Oral Bioavailability | Data not publicly available |

Note: While described as having robust preclinical pharmacokinetic properties for oral administration, specific quantitative data are not publicly available.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

NAMPT Enzymatic Inhibition Assay

This protocol describes a coupled-enzyme assay to determine the in vitro potency of this compound against NAMPT.

Materials:

-

Recombinant human NAMPT enzyme

-

This compound

-

Nicotinamide (NAM)

-

Phosphoribosyl pyrophosphate (PRPP)

-

Adenosine triphosphate (ATP)

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

Ethanol

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound dilution or vehicle control

-

Recombinant NAMPT enzyme

-

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Prepare a substrate master mix containing NAM, PRPP, and ATP in assay buffer.

-

Initiate the enzymatic reaction by adding the substrate master mix to each well.

-

Incubate the plate at 37°C for 60-120 minutes.

-

Prepare a detection master mix containing NMNAT, ADH, and ethanol in assay buffer.

-

Stop the NAMPT reaction and initiate the detection reaction by adding the detection master mix to each well. This will convert the NMN product to NAD+, which is then reduced to NADH, generating a fluorescent signal.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Read the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable data analysis software.

Cell Viability (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the antiproliferative activity of this compound.

Materials:

-

Cancer cell line of interest (e.g., PC-3)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear, flat-bottom plates

-

Absorbance plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the this compound dilutions or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cellular NAD+/NADH Quantification Assay

This protocol describes an enzymatic cycling assay to measure the levels of NAD+ and NADH in cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Extraction Buffer (e.g., 0.5 M perchloric acid for NAD+; 0.5 M KOH for NADH)

-

Neutralization Buffer (e.g., 3 M K2CO3, 0.5 M triethanolamine for NAD+; 0.5 M triethanolamine, 0.4 M HCl for NADH)

-

NAD+/NADH Cycling Buffer (containing alcohol dehydrogenase, diaphorase, and a colorimetric or fluorometric substrate)

-

96-well plates

-

Absorbance or fluorescence plate reader

Procedure:

-

Seed cells and treat with this compound as described in the cell viability assay protocol.

-

After treatment, wash the cells with ice-cold PBS.

-

For NAD+ extraction, lyse the cells with ice-cold acidic extraction buffer. For NADH extraction, lyse the cells with ice-cold basic extraction buffer.

-

Incubate the lysates on ice for 10-15 minutes.

-

Neutralize the extracts by adding the appropriate neutralization buffer.

-

Centrifuge the lysates to pellet the cell debris.

-

Transfer the supernatants (containing NAD+ or NADH) to a new 96-well plate.

-

Add the NAD+/NADH cycling buffer to each well.

-

Incubate the plate at room temperature, protected from light, for a specified time to allow for the cycling reaction to proceed.

-

Read the absorbance or fluorescence at the appropriate wavelength.

-

Quantify the NAD+ and NADH concentrations using a standard curve prepared with known concentrations of NAD+ and NADH.

Visualizations

NAMPT Signaling Pathway and Inhibition by this compound

Caption: this compound inhibits NAMPT, blocking the NAD+ salvage pathway and leading to cancer cell death.

Experimental Workflow for this compound Characterization

Caption: Workflow for the preclinical characterization of the NAMPT inhibitor this compound.

References

A-1293201: A Potent, Non-Substrate Inhibitor of the NAD+ Salvage Pathway

An In-depth Technical Guide on the Mechanism and Characterization of a Novel NAMPT Inhibitor

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for key signaling enzymes, including PARPs and sirtuins. Many cancer cells exhibit a heightened reliance on the NAD+ salvage pathway for their survival and proliferation, making the rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT), a compelling target for anticancer therapy. A-1293201 is a novel, potent, and substrate-independent inhibitor of NAMPT. This document provides a detailed technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used for its characterization.

Introduction

The NAD+ salvage pathway, which recycles nicotinamide to regenerate NAD+, is essential for maintaining the cellular NAD+ pool, particularly in cancer cells which have high metabolic and signaling demands. Inhibition of NAMPT disrupts this pathway, leading to a rapid depletion of cellular NAD+, subsequent ATP exhaustion, and ultimately, cell death. This compound is a member of a novel class of isoindoline urea-based NAMPT inhibitors.[1] Unlike many other NAMPT inhibitors, this compound is a non-substrate inhibitor, meaning its mechanism of action does not involve being phosphoribosylated by the enzyme.[2][3] This characteristic may offer a distinct pharmacological profile and potential advantages in overcoming certain resistance mechanisms. This guide summarizes the key preclinical data on this compound and provides detailed methodologies for its study.

Mechanism of Action

This compound exerts its cytotoxic effects by directly inhibiting the enzymatic activity of NAMPT. This inhibition is competitive with respect to the enzyme's natural substrate, nicotinamide (NAM).[2] By blocking NAMPT, this compound prevents the conversion of NAM to nicotinamide mononucleotide (NMN), the immediate precursor to NAD+ in the salvage pathway. The resulting depletion of the cellular NAD+ pool triggers a cascade of events, including the inhibition of NAD+-dependent metabolic reactions and signaling pathways, leading to a severe reduction in cellular ATP levels and the induction of cell death.[2][4]

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Assay Type | Endpoint | Incubation Time | IC50 (nM) | Reference |

| PC-3 | CellTiter-Glo® | Cell Viability | 5 days | 56 | [4] |

Table 2: Effect of this compound on Cellular NAD+ and ATP Levels in HCT116 Cells

| Concentration (nM) | Time (hours) | NAD+ Depletion (%) | ATP Depletion (%) | Reference |

| 30 | 24 | ~50% | ~10% | [2] |

| 30 | 48 | ~90% | ~75% | [2] |

| 30 | 72 | >95% | >90% | [2] |

| 100 | 24 | ~90% | ~25% | [2] |

| 100 | 48 | >95% | ~90% | [2] |

| 100 | 72 | >95% | >95% | [2] |

Note: Data are estimated from graphical representations in the cited literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

NAMPT Enzymatic Assay

This protocol describes a coupled-enzyme assay to measure the enzymatic activity of NAMPT and its inhibition by this compound.

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

5-Phospho-α-D-ribose 1-diphosphate (PRPP)

-

Adenosine 5'-triphosphate (ATP)

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

Ethanol

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

This compound

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in the assay buffer.

-

Add varying concentrations of this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add recombinant NAMPT enzyme to the reaction mixture.

-

Initiate the reaction by adding the NAMPT-containing reaction mixture to the wells.

-

Incubate the plate at room temperature, protected from light.

-

Monitor the increase in NADH fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm over time.

-

The rate of the reaction is determined from the linear portion of the fluorescence curve.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Antiproliferative Assay

This protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of this compound on cancer cell proliferation.

Materials:

-

Cancer cell line (e.g., PC-3)

-

Cell culture medium and supplements

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in opaque-walled 96-well plates at a predetermined density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the overnight culture medium and add the medium containing the various concentrations of this compound to the cells. Include vehicle-only (DMSO) and no-cell controls.

-

Incubate the plates for 5 days under standard cell culture conditions (37°C, 5% CO2).

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent viability for each concentration relative to the vehicle-treated cells after subtracting the background luminescence.

-

Determine the IC50 value by plotting the percent viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular NAD+ and ATP Measurement

This protocol describes the measurement of intracellular NAD+ and ATP levels following treatment with this compound.

Materials:

-

Cancer cell line (e.g., HCT116)

-

This compound

-

NAD/NADH-Glo™ Assay kit

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in opaque-walled 96-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

For NAD+ Measurement: a. At each time point, lyse the cells according to the NAD/NADH-Glo™ Assay protocol. b. Add the NAD/NADH-Glo™ Detection Reagent. c. Incubate and measure luminescence as per the manufacturer's instructions. d. Quantify NAD+ levels by comparing with a standard curve.

-

For ATP Measurement: a. At each time point, use a parallel set of plates and follow the protocol for the CellTiter-Glo® assay as described in section 4.2. b. Quantify ATP levels by comparing with a standard curve.

-

Calculate the percentage of NAD+ and ATP depletion relative to vehicle-treated control cells at each time point and concentration.

Conclusion

This compound is a potent and specific non-substrate inhibitor of NAMPT that demonstrates significant antitumor activity in preclinical models. Its mechanism of action, centered on the depletion of cellular NAD+ and subsequent ATP crisis, represents a validated strategy for targeting the metabolic vulnerabilities of cancer cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other NAMPT inhibitors.

References

In Vitro Antitumor Activity of A-1293201: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-1293201 is a novel, substrate-independent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. By effectively inhibiting NAMPT, this compound depletes cellular NAD+ and subsequently ATP levels, leading to metabolic crisis and apoptotic cell death in cancer cells. This document provides an in-depth technical overview of the in vitro antitumor activity of this compound, including its effects on various cancer cell lines, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.

Data Presentation: Antiproliferative Activity of this compound

The antiproliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, demonstrating the potent cytotoxic effects of the compound.

| Cell Line | Cancer Type | IC50 (nM) |

| PC-3 | Prostate Cancer | 56 |

| HCT116 | Colon Carcinoma | Data indicates potent activity, specific IC50 value not publicly available in a tabulated format. |

Mechanism of Action: Signaling Pathway

This compound exerts its antitumor effect by targeting a critical node in cellular metabolism. The signaling pathway initiated by this compound is depicted below.

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the antitumor activity of this compound are provided below.

Cell Viability Assay (Antiproliferative Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., PC-3, HCT116)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar ATP-based assay

-

Luminometer

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (medium with DMSO).

-

Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.

-

ATP Measurement:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Cellular NAD+/NADH Measurement Assay

This protocol quantifies the intracellular levels of NAD+ and NADH following treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well cell culture plates

-

NAD/NADH-Glo™ Assay kit (Promega) or equivalent

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours).

-

Cell Lysis:

-

Wash the cells with PBS.

-

Lyse the cells using the lysis buffer provided in the kit.

-

-

NAD+/NADH Detection:

-

Follow the kit manufacturer's protocol to separate the NAD+ and NADH fractions.

-

Add the detection reagent to the samples.

-

Incubate to allow for the enzymatic reaction to proceed.

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the concentrations of NAD+ and NADH based on a standard curve. Normalize the values to the total protein content of each sample.

Cellular ATP Measurement Assay

This protocol measures the total intracellular ATP levels as an indicator of cellular energy status after treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well white-walled, clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 96-well plates and treat with this compound as described in the cell viability assay protocol.

-

ATP Measurement: At the desired time points, perform the ATP measurement as described in step 4 of the cell viability assay protocol.

-

Data Analysis: Generate a standard curve using a known concentration of ATP. Calculate the intracellular ATP concentration in the samples and normalize to the cell number or protein concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vitro antitumor activity of this compound.

Conclusion

This compound is a potent and specific inhibitor of NAMPT with significant in vitro antitumor activity against various cancer cell lines. Its mechanism of action, centered on the depletion of essential cellular metabolites NAD+ and ATP, provides a strong rationale for its development as a cancer therapeutic. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for the continued investigation and characterization of this compound and other NAMPT inhibitors. Further studies are warranted to expand the panel of tested cancer cell lines and to explore potential combination therapies to enhance its therapeutic efficacy.

Preclinical Profile of A-1293201: A Novel Non-Substrate NAMPT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for A-1293201, a novel, potent, and orally bioavailable non-substrate inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). This compound represents a significant development in the landscape of cancer therapeutics that target cellular metabolism. By potently inhibiting NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, this compound effectively depletes cellular NAD+ and subsequently ATP levels, leading to tumor cell death. This document summarizes key quantitative data, details experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Assay |

| NAMPT Enzymatic Inhibition (IC50) | - | ~10 nM (estimated) | Biochemical Assay |

| Cell Viability (IC50) | HCT116 (Colon Carcinoma) | ~30 nM (at 72h) | CellTiter-Glo |

Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |

| This compound | 100 mg/kg, p.o., q.d. (3 days on, 4 days off) | >90% |

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability for this compound are not publicly available in the reviewed literature. However, the isoindoline urea class of compounds, to which this compound belongs, has been described as having favorable oral pharmacokinetic properties.[1][2][3][4]

Core Signaling Pathway and Mechanism of Action

This compound exerts its anticancer effects by targeting a critical node in cellular metabolism. The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound inhibits NAMPT, blocking NAD+ synthesis and leading to ATP depletion and cell death.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

NAMPT Enzymatic Inhibition Assay

This biochemical assay quantifies the ability of this compound to inhibit the enzymatic activity of NAMPT.

Workflow Diagram:

Caption: Workflow for determining the IC50 of this compound against NAMPT enzyme activity.

Methodology:

-

Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains a reaction buffer with recombinant human NAMPT enzyme, its substrates nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP), and ATP.

-

Compound Addition: this compound is serially diluted and added to the wells to achieve a range of final concentrations. A DMSO control (vehicle) is also included.

-

Incubation: The plate is incubated at 37°C for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: The amount of nicotinamide mononucleotide (NMN) produced is quantified. This is often done using a coupled enzyme assay where NMN is converted to NAD+, which then participates in a reaction that generates a fluorescent or colorimetric signal.

-

Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cell Viability Assay

This cell-based assay assesses the cytotoxic effect of this compound on cancer cells.

Workflow Diagram:

Caption: Workflow for determining the antiproliferative IC50 of this compound in HCT116 cells.

Methodology:

-

Cell Seeding: HCT116 cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: The cells are incubated for 72 hours.

-

Viability Measurement: Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence readings are normalized to the vehicle-treated control, and the IC50 value is calculated by plotting the percentage of viable cells against the drug concentration.

Cellular NAD+ Measurement

This assay measures the intracellular levels of total NAD (NAD+ and NADH) following treatment with this compound.

Workflow Diagram:

Caption: Workflow for quantifying cellular NAD+ levels after this compound treatment.

Methodology:

-

Cell Treatment: HCT116 cells are treated with this compound at various concentrations for different time points (e.g., 24, 48, and 72 hours).

-

Lysis and Extraction: Cells are lysed using a buffer that preserves NAD+ and NADH.

-

Quantification: The total NAD (NAD+ and NADH) levels in the cell lysates are measured using a commercially available kit, such as the NAD/NADH-Glo™ Assay. This assay involves enzymatic reactions that lead to the production of a luminescent signal proportional to the amount of NAD and NADH.

-

Normalization: The luminescent signal is normalized to the cell number or total protein concentration to account for differences in cell density.

In Vivo HCT116 Xenograft Model

This animal model evaluates the anti-tumor efficacy of this compound in a living organism.

Workflow Diagram:

Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.

Methodology:

-

Tumor Implantation: HCT116 cells are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of approximately 100-200 mm³. Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally (p.o.) at a dose of 100 mg/kg according to a "3 days on, 4 days off" schedule. The control group receives the vehicle on the same schedule.

-

Monitoring: Tumor volumes and body weights are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition in the treated group is calculated.

Conclusion

The preclinical data for this compound strongly support its development as a potent and selective anti-cancer agent. Its mechanism of action, centered on the inhibition of NAMPT and subsequent depletion of cellular NAD+, represents a promising strategy for targeting tumors with high metabolic demands. The significant in vivo efficacy observed in the HCT116 xenograft model with oral administration highlights its potential as a clinically viable therapeutic. Further investigation into its pharmacokinetic profile and exploration in a broader range of preclinical cancer models are warranted to fully elucidate its therapeutic potential.

References

A-1293201: A Technical Guide to a Novel Non-Substrate NAMPT Inhibitor

CAS Number: 1375557-33-7

This technical guide provides an in-depth overview of A-1293201, a potent and selective, non-substrate inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). Developed by AbbVie, Inc., this preclinical compound has demonstrated significant antitumor activity by targeting a critical enzyme in the NAD+ salvage pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of this compound's chemical properties, mechanism of action, pharmacological data, and detailed experimental protocols.

Chemical and Physical Properties

This compound, with the chemical formula C₂₁H₂₃N₃O₃, is classified as an isoindoline urea derivative.[1][2] Unlike many other NAMPT inhibitors, this compound is a non-substrate inhibitor, meaning its inhibitory action does not depend on being a substrate for the NAMPT enzyme.[2][3] This characteristic may offer advantages in terms of its pharmacological profile and potential for overcoming resistance mechanisms observed with substrate-dependent inhibitors.

| Property | Value | Reference |

| CAS Number | 1375557-33-7 | |

| Molecular Formula | C₂₁H₂₃N₃O₃ | [1] |

| Molecular Weight | 365.43 g/mol | [1] |

| Class | Isoindoline Urea | [2] |

| Development Status | Preclinical | [2] |

| Developer | AbbVie, Inc. | [2] |

Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of NAMPT, the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[3][4] NAD+ is an essential coenzyme for numerous cellular processes, including redox reactions, DNA repair, and signaling pathways.[4] Cancer cells, with their high metabolic rate, are particularly dependent on the NAD+ salvage pathway to maintain their energy supply and proliferative capacity.

By inhibiting NAMPT, this compound leads to a significant depletion of the cellular NAD+ and NADH pools.[1] This disruption in NAD+ homeostasis triggers a cascade of downstream events, including the depletion of ATP, the cell's primary energy currency.[1][3] Ultimately, this energy crisis leads to the induction of apoptosis and cell death in cancer cells.[1]

A key feature of this compound is its ability to overcome resistance mechanisms that affect other NAMPT inhibitors. For instance, it has been shown to be effective against NAMPT mutants (e.g., Y18) that confer resistance to compounds like CHS-828.[1]

Pharmacological Data

This compound has demonstrated potent in vitro activity against various cancer cell lines. The following table summarizes key quantitative data.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Antiproliferative Activity) | PC-3 (Prostate Cancer) | 56 nM | [1] |

| IC₅₀ (Antiproliferative Activity) | HCT116 (Colon Cancer) | Data indicates efficacy, specific value not provided in search results. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound, primarily based on the work of Wilsbacher et al., 2017.

NAMPT Enzyme Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of NAMPT.

-

Principle: The assay is a coupled-enzyme reaction that measures the production of NAD+. NAMPT first converts nicotinamide and PRPP to NMN. A second enzyme, NMNAT, then converts NMN to NAD+, which is subsequently used by a third enzyme to generate a fluorescent or colorimetric signal.

-

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

Phosphoribosyl pyrophosphate (PRPP)

-

ATP

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

A suitable NAD+-dependent dehydrogenase and its substrate (e.g., alcohol dehydrogenase and ethanol)

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)

-

This compound

-

96-well or 384-well plates

-

Plate reader capable of fluorescence or absorbance detection

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a multi-well plate, add the assay buffer, NAMPT enzyme, ATP, and the this compound dilutions.

-

Initiate the reaction by adding a mixture of NAM and PRPP.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.

-

Add the coupling enzymes and their substrates to convert NAD+ to a detectable signal.

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

References

A-1293201: A Technical Whitepaper on its Effects on Cellular ATP Levels

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth examination of A-1293201, a potent and substrate-independent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). The primary focus is on the compound's mechanism of action, specifically its downstream effects on cellular nicotinamide adenine dinucleotide (NAD+) and adenosine triphosphate (ATP) concentrations, which are critical for its antitumor activity.

Introduction: The Role of NAMPT in Cancer Metabolism

Cancer cells exhibit a heightened reliance on NAD+-dependent metabolic processes to sustain rapid proliferation, including glycolysis, DNA repair, and calcium signaling.[1][2] Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway that synthesizes NAD+ from nicotinamide.[1][2] Due to the increased demand for NAD+ in tumor cells, NAMPT is overexpressed in numerous cancers, making it a significant therapeutic target.[2] this compound is a novel, substrate-independent NAMPT inhibitor that effectively triggers cancer cell death by disrupting this crucial metabolic pathway.[3]

Mechanism of Action: From NAMPT Inhibition to ATP Depletion

This compound functions as a competitive inhibitor of NAMPT.[1] Unlike some other NAMPT inhibitors, its efficacy does not require it to be phosphoribosylated by the enzyme, demonstrating that the formation of a phosphorylated adduct is not essential for antitumor activity.[1][2]

The inhibition of NAMPT by this compound sets off a cascade of cellular events:

-

Blockade of the NAD+ Salvage Pathway: this compound directly inhibits NAMPT's enzymatic activity.[2]

-

Depletion of Cellular NAD+: This blockade prevents the recycling of nicotinamide into NAD+, leading to a significant reduction in the total cellular pool of NAD+ and its reduced form, NADH (collectively NADt).[1][3]

-

Inhibition of ATP Synthesis: NAD+ is an essential cofactor for key energy-producing pathways like glycolysis and the Krebs cycle.[2] The depletion of NADt cripples these processes, resulting in a subsequent and profound depletion of cellular ATP.[1][2]

-

Induction of Cell Death: The severe energy crisis caused by ATP depletion ultimately leads to cancer cell death, primarily through apoptosis.[1][2] Treatment with NAMPT inhibitors must ablate cellular NAD+ to deplete cellular ATP sufficiently to cause cell death.[4]

Quantitative Data: this compound's Impact on Cellular ATP

Studies in the HCT116 human colon carcinoma cell line demonstrate a clear time- and concentration-dependent depletion of cellular ATP following treatment with this compound. The depletion of ATP is a direct consequence of the initial depletion of the total NAD+ pool.[5] A significant drop in ATP levels (over 10%) is typically observed after NAD+ has been depleted by more than 90%.[6]

Table 1: Effect of this compound on NADt and ATP Levels in HCT116 Cells

| Treatment Duration | This compound Concentration | Effect on Total NAD (NADt) | Effect on Cellular ATP |

|---|---|---|---|

| 24 Hours | Concentration-dependent | Significant depletion | Moderate depletion |

| 48 Hours | Concentration-dependent | Sustained, profound depletion | Significant depletion |

| 72 Hours | Concentration-dependent | Maintained profound depletion | Profound depletion leading to cell death |

Data summarized from graphical representations in referenced literature.[5]

Experimental Protocols

The following outlines a typical methodology for assessing the effects of this compound on cellular NAD+ and ATP levels.

Objective: To quantify the time- and dose-dependent effects of this compound on total cellular NAD+ (NADt) and ATP concentrations in a cancer cell line.

Materials:

-

Cell Line: HCT116 (human colon carcinoma)

-

Compound: this compound, dissolved in a suitable solvent (e.g., DMSO)

-

Culture Medium: Standard cell culture medium appropriate for HCT116 cells

-

Reagents:

-

NAD/NADH quantification kit

-

ATP quantification kit (e.g., luciferase-based assay like CellTiter-Glo®)

-

Cell lysis buffer

-

Microplate reader (for luminescence and/or fluorescence)

-

Methodology:

-

Cell Seeding: Plate HCT116 cells in multi-well plates at a predetermined density and allow them to adhere and grow overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) group.

-

Incubation: Incubate the treated cells for specified time points (e.g., 24, 48, and 72 hours).[5]

-

Endpoint Assays:

-

At each time point, lyse the cells according to the assay kit manufacturer's protocol.

-

ATP Measurement: Use a portion of the cell lysate to quantify ATP levels, typically using a luciferase-based reaction that produces a luminescent signal proportional to the amount of ATP.

-

NADt Measurement: Use another portion of the lysate to measure the total NAD+ and NADH pool.

-

-

Data Analysis: Normalize the raw luminescence/fluorescence data to the vehicle control to determine the percentage reduction in ATP and NADt levels for each concentration and time point.

Conclusion

This compound is an effective, substrate-independent inhibitor of NAMPT. Its primary antitumor mechanism relies on the disruption of cellular bioenergetics. By inhibiting the NAD+ salvage pathway, this compound causes a profound depletion of the cellular NADt pool, which subsequently leads to a severe reduction in ATP levels.[1][3] This energy crisis culminates in the induction of apoptosis, establishing this compound as a promising therapeutic agent for cancers reliant on the NAMPT pathway.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Depletion of the Central Metabolite NAD Leads to Oncosis-mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Dissolving and Preparing A-1293201 for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution and preparation of A-1293201, a potent and selective non-substrate nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, for in vivo research applications. Due to its limited aqueous solubility, appropriate formulation is critical for achieving accurate and reproducible results in animal studies.

Physicochemical Properties and Solubility

This compound is a hydrophobic molecule, necessitating the use of organic solvents or specialized vehicle formulations for complete dissolution and effective delivery in in vivo models. Understanding its solubility profile is the first step in developing a suitable formulation.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₉N₃O₂ | [1] |

| Molecular Weight | 391.51 g/mol | N/A |

| Solubility in DMSO | 62.5 mg/mL (159.6 µM) | N/A |

| Aqueous Solubility | Poor | [2] |

Recommended Vehicle Formulations for In Vivo Studies

The choice of vehicle for in vivo administration of this compound depends on the intended route of administration, desired dosing concentration, and the specific animal model. For oral gavage, which has been utilized in mouse xenograft models, a suspension or a solution with co-solvents is typically employed.[1]

Table of Recommended Vehicle Formulations

| Formulation | Composition | Preparation Notes | Suitability |

| 1. Corn Oil Suspension | Corn Oil | This compound is suspended directly in corn oil. Sonication or homogenization may be required to ensure a uniform suspension. | Suitable for oral gavage, particularly for compounds with low aqueous solubility.[2][3] |

| 2. Aqueous Suspension with Suspending Agents | 0.5% (w/v) Carboxymethyl Cellulose (CMC) + 0.1% (v/v) Tween 80 in sterile water | This compound is first wetted with a small amount of the vehicle to form a paste, then gradually diluted to the final volume. Continuous stirring is recommended. | A common vehicle for oral administration of hydrophobic compounds, improving stability and uniformity of the suspension.[2][4] |

| 3. Solution with Co-solvents | 10% DMSO + 40% PEG400 + 50% Saline | Dissolve this compound in DMSO first, then add PEG400 and mix well. Finally, add saline dropwise while vortexing to avoid precipitation. | Creates a clear solution suitable for oral or intraperitoneal administration. The concentration of DMSO should be kept low to minimize potential toxicity.[5] |

Experimental Protocols

Protocol 1: Preparation of this compound in Corn Oil for Oral Gavage

Materials:

-

This compound powder

-

Corn oil (sterile)

-

Sterile microcentrifuge tubes or glass vials

-

Sonicator or homogenizer

-

Vortex mixer

Procedure:

-

Weigh the required amount of this compound powder and place it in a sterile tube or vial.

-

Add the calculated volume of corn oil to achieve the desired final concentration.

-

Vortex the mixture vigorously for 1-2 minutes.

-

For a more uniform suspension, sonicate the mixture in a water bath sonicator for 5-10 minutes or use a homogenizer until no visible clumps of powder remain.

-

Visually inspect the suspension for uniformity before each administration. Vortex immediately before dosing to ensure homogeneity.

Protocol 2: Preparation of this compound in an Aqueous Suspension for Oral Gavage

Materials:

-

This compound powder

-

Carboxymethyl cellulose (CMC), low viscosity

-

Tween 80

-

Sterile water for injection

-

Magnetic stirrer and stir bar

-

Sterile containers

Procedure:

-

Prepare the 0.5% CMC + 0.1% Tween 80 vehicle:

-

In a sterile container, add 0.5 g of CMC to approximately 80 mL of sterile water while stirring continuously with a magnetic stirrer.

-

Heat the solution to 60-70°C while stirring to facilitate the dissolution of CMC.

-

Once the CMC is fully dissolved, allow the solution to cool to room temperature.

-

Add 0.1 mL of Tween 80 and mix thoroughly.

-

Bring the final volume to 100 mL with sterile water and stir until homogeneous.

-

-

Prepare the this compound suspension:

-

Weigh the required amount of this compound powder and place it in a sterile container.

-

Add a small volume of the prepared vehicle to the powder to create a smooth paste.

-

Gradually add the remaining vehicle while stirring or vortexing until the desired final concentration is reached.

-

Stir the suspension for at least 15-30 minutes before administration to ensure uniformity. Vortex immediately before each dose.

-

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for preparing this compound for in vivo studies.

Caption: Workflow for the preparation and administration of this compound for in vivo studies.

Conclusion

The successful use of this compound in in vivo studies is highly dependent on the selection of an appropriate vehicle and the use of a consistent preparation method. The protocols outlined in this document provide researchers with reliable starting points for formulating this potent NAMPT inhibitor. It is recommended to perform small-scale formulation trials to ensure the stability and homogeneity of the preparation before commencing large-scale animal studies. Always refer to institutional guidelines and ethical considerations when conducting animal research.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for A-1293201 Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-1293201 is a potent and selective, substrate-independent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] Cancer cells often exhibit an increased reliance on the NAMPT-mediated salvage pathway to meet their high demand for NAD+, a critical coenzyme for various cellular processes including metabolism, DNA repair, and signaling. By inhibiting NAMPT, this compound effectively depletes cellular NAD+ and subsequently ATP levels, leading to cancer cell death.[1] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models, including mouse xenografts.[2][3]

These application notes provide a summary of the in vivo efficacy of this compound in a human colorectal cancer xenograft model and detailed protocols for its administration and the subsequent evaluation of its anti-tumor activity.

Data Presentation

The following tables summarize the quantitative data from a key preclinical study evaluating the efficacy of this compound in an HCT116 human colorectal carcinoma xenograft mouse model.

Table 1: In Vivo Efficacy of this compound in HCT116 Xenograft Model

| Compound | Dosage | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| This compound | 25 mg/kg | Oral (p.o.) | Once a day (3 days on, 4 days off) for 3 cycles | Significant tumor growth delay | [4] |

| This compound | 50 mg/kg | Oral (p.o.) | Once a day (3 days on, 4 days off) for 3 cycles | Dose-dependent tumor regression | [4] |

Table 2: Experimental Details of the HCT116 Xenograft Study

| Parameter | Details | Reference |

| Cell Line | HCT116 (Human Colorectal Carcinoma) | [4][5] |

| Animal Model | Athymic Nude Mice | [5] |

| Tumor Implantation | Subcutaneous injection of HCT116 cells | [5] |

| Vehicle | Not explicitly stated | |

| Study Duration | Approximately 3-4 weeks | [4] |

Experimental Protocols

This section provides a detailed methodology for a typical mouse xenograft study involving the administration of this compound.

Protocol 1: HCT116 Xenograft Tumor Model and this compound Administration

1. Cell Culture and Preparation:

- Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

- Harvest cells during the logarithmic growth phase using trypsin-EDTA.

- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

2. Animal Handling and Tumor Implantation:

- Use female athymic nude mice, 6-8 weeks old.

- Acclimatize the animals for at least one week before the experiment.

- Subcutaneously inject 0.1 mL of the HCT116 cell suspension into the right flank of each mouse.

- Monitor the animals regularly for tumor growth.

3. Tumor Growth Monitoring and Grouping:

- Measure tumor dimensions using calipers at least twice a week.

- Calculate tumor volume using the formula: (Length x Width^2) / 2.

- Once tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. This compound Formulation and Administration:

- Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

- Administer this compound orally (p.o.) via gavage at the desired concentrations (e.g., 25 mg/kg and 50 mg/kg).

- The control group should receive the vehicle only.

- Follow the specified dosing schedule, for example, once daily for 3 consecutive days, followed by 4 days of no treatment, repeated for 3 cycles.[4]

5. Efficacy Evaluation and Data Analysis:

- Continue to monitor tumor volume and body weight throughout the study.

- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

- Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

- Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound in Mouse Xenograft Model

Caption: this compound mouse xenograft workflow.

References

Application Notes and Protocols: Measuring the NAD+/NADH Ratio Following Treatment with A-1293201

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-1293201 is a potent and specific non-substrate inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] By inhibiting NAMPT, this compound effectively depletes the cellular NAD+ pool, leading to a cascade of events including metabolic collapse, ATP depletion, and ultimately, cancer cell death.[2] The NAD+/NADH ratio is a critical indicator of the cellular redox state and is fundamental to a myriad of cellular processes, including energy metabolism and the activity of NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs).[3][4] Therefore, accurately measuring the NAD+/NADH ratio after this compound treatment is crucial for understanding its mechanism of action and evaluating its therapeutic efficacy.

These application notes provide detailed protocols for the quantification of the NAD+/NADH ratio in biological samples treated with this compound, summarize available data on its effects on total NAD levels, and illustrate the relevant signaling pathways.

Data Presentation

Table 1: Effect of this compound on Total NAD (NADt) Levels in HCT116 Cells

| Treatment Time (hours) | This compound Concentration (nM) | % of Vehicle Control NADt |

| 24 | 3 | ~50% |

| 24 | 10 | ~20% |

| 24 | 30 | <10% |

| 48 | 3 | ~20% |

| 48 | 10 | <10% |

| 48 | 30 | <10% |

| 72 | 3 | <10% |

| 72 | 10 | <10% |

| 72 | 30 | <10% |

Data is estimated from graphical representations in published literature and is intended for illustrative purposes.[5] Actual values should be determined experimentally.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound, from the inhibition of NAMPT to the downstream cellular consequences.

Caption: this compound inhibits NAMPT, disrupting the NAD+ salvage pathway and leading to apoptosis.

Experimental Workflow for NAD+/NADH Ratio Measurement

This diagram outlines the general workflow for measuring the NAD+/NADH ratio in cell cultures treated with this compound.

Caption: Experimental workflow for determining the NAD+/NADH ratio after this compound treatment.

Experimental Protocols

Accurate measurement of the NAD+/NADH ratio is challenging due to the instability of these molecules and their rapid interconversion. The following protocols are adapted from established methods and are suitable for use with this compound-treated samples. It is critical to perform separate extractions for NAD+ and NADH to prevent degradation and interconversion.

Protocol 1: Enzymatic Cycling Assay for NAD+/NADH Ratio

This method is based on a lactate dehydrogenase cycling reaction and is amenable to a 96-well plate format for high-throughput analysis.

Materials:

-

This compound

-

Cultured cells of interest

-

Phosphate-buffered saline (PBS)

-

NAD+ Extraction Buffer: 0.1 N HCl

-

NADH Extraction Buffer: 0.1 N NaOH

-

Neutralization Buffer: 1 M Tris base (for NAD+ extracts) or 1 M HCl (for NADH extracts)

-

NAD+/NADH Assay Kit (commercial kits are recommended for their optimized reagents, e.g., from Cell Biolabs, Abcam, or similar suppliers)

-

96-well microplate

-

Microplate reader (colorimetric or fluorometric)

Procedure:

-

Cell Treatment: Seed cells in appropriate culture vessels and treat with desired concentrations of this compound for various time points. Include a vehicle control (e.g., DMSO).

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

For adherent cells, scrape and collect them in PBS. For suspension cells, directly pellet them.

-

Centrifuge at 2,000 x g for 5 minutes at 4°C. Discard the supernatant.

-

-

Differential Extraction:

-

For NAD+ Measurement: Resuspend the cell pellet in 100 µL of ice-cold NAD+ Extraction Buffer (0.1 N HCl). Vortex briefly and incubate at 80°C for 60 minutes.

-